molecular formula C16H27NO4 B8148615 3-(4-tert-Butoxycarbonylamino-bicyclo[2.2.2]oct-1-yl)-propionic acid

3-(4-tert-Butoxycarbonylamino-bicyclo[2.2.2]oct-1-yl)-propionic acid

Cat. No.: B8148615
M. Wt: 297.39 g/mol
InChI Key: KCDAJUMAQGTOSK-UHFFFAOYSA-N
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Description

3-(4-tert-Butoxycarbonylamino-bicyclo[222]oct-1-yl)-propionic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of 3-(4-tert-Butoxycarbonylamino-bicyclo[2.2.2]oct-1-yl)-propionic acid typically involves the use of advanced organic synthesis techniques. One common method includes the [4+2] cycloaddition of bicyclobutanes with dienol ethers, catalyzed by Lewis acids such as aluminium triflate . This reaction is followed by acidic hydrolysis to yield the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-(4-tert-Butoxycarbonylamino-bicyclo[2.2.2]oct-1-yl)-propionic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: The compound’s potential pharmacokinetic properties make it a subject of interest in drug discovery and development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butoxycarbonylamino-bicyclo[2.2.2]oct-1-yl)-propionic acid involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into certain biological receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its conformational rigidity is believed to enhance its affinity for biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16-9-6-15(7-10-16,8-11-16)5-4-12(18)19/h4-11H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDAJUMAQGTOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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